molecular formula C14H18O5 B14180392 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene CAS No. 864670-90-6

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene

Cat. No.: B14180392
CAS No.: 864670-90-6
M. Wt: 266.29 g/mol
InChI Key: CSFVFBXQCCZSSG-UHFFFAOYSA-N
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Description

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is an organic compound with a complex structure that includes an ethynyl group, multiple methoxy groups, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the introduction of the ethynyl group through a Sonogashira coupling reaction, which requires a palladium catalyst and a copper co-catalyst. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-1,4-dimethoxybenzene
  • 1,4-Dimethoxy-2-ethynylbenzene
  • 3-(2-Methoxyethoxy)methoxybenzene

Uniqueness

2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is unique due to the presence of multiple functional groups that confer distinct chemical properties. The combination of an ethynyl group with multiple methoxy groups and a benzene ring makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

864670-90-6

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-ethynyl-1,4-dimethoxy-3-(2-methoxyethoxymethoxy)benzene

InChI

InChI=1S/C14H18O5/c1-5-11-12(16-3)6-7-13(17-4)14(11)19-10-18-9-8-15-2/h1,6-7H,8-10H2,2-4H3

InChI Key

CSFVFBXQCCZSSG-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=CC(=C1C#C)OC)OC

Origin of Product

United States

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